Ácido (2-metil-4-nitro-1H-imidazol-1-il)acético

Descripción general

Descripción

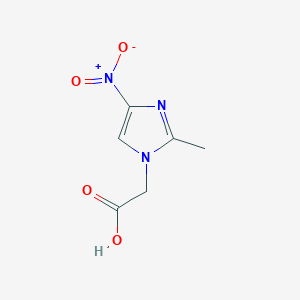

(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . It is characterized by the presence of an imidazole ring substituted with a methyl group and a nitro group, along with an acetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound is characterized by its imidazole ring and nitro group, which contribute to its reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, while the imidazole ring allows for various substitution reactions. The mechanism of action involves interaction with enzymes and receptors, influencing biochemical pathways related to inflammation, microbial activity, and cellular processes.

Chemistry

- Building Block : It serves as a crucial building block for synthesizing more complex organic molecules.

- Reactivity : The compound can participate in oxidation and reduction reactions, allowing for the creation of derivatives with tailored properties.

Biology

- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Antiviral Effects : Research has shown potential antiviral activities against various pathogens .

Medicine

- Drug Development : The compound is being investigated for its role as a precursor in the synthesis of pharmaceuticals, particularly in creating drugs targeting bacterial infections and other diseases .

- Radiation Sensitization : Nitroimidazole derivatives have been explored as radiosensitizers to enhance the effects of radiation therapy on hypoxic tissues, improving cancer treatment outcomes .

Industry

- Synthesis of Industrial Chemicals : It is utilized in producing various industrial chemicals, contributing to advancements in material science and polymer chemistry.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid demonstrated its effectiveness against various bacterial strains. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Radiosensitization in Cancer Therapy

Research investigating the use of nitroimidazoles as radiosensitizers highlighted the potential of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid in enhancing the lethality of ionizing radiation on hypoxic tumor cells. This study provided insights into optimizing radiation doses for improved therapeutic outcomes .

Mecanismo De Acción

Target of Action

For instance, they have been reported to exhibit antimicrobial, antiviral, and anti-inflammatory activities

Mode of Action

Imidazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . The nitro group in the compound may undergo reduction, which is a common mechanism of action for nitroimidazole antibiotics .

Biochemical Pathways

Imidazole derivatives have been reported to interfere with various biochemical pathways, including those involved in bacterial and viral replication, inflammation, and other cellular processes .

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles due to their lipophilic nature . The presence of the acetic acid moiety may further enhance its absorption due to increased solubility.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives, it’s plausible that this compound may exert a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Métodos De Preparación

The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid can be compared with other imidazole derivatives, such as:

2-Methylimidazole: Lacks the nitro and acetic acid groups, making it less reactive.

4-Nitroimidazole: Lacks the methyl and acetic acid groups, affecting its chemical properties.

Imidazole-4-acetic acid: Lacks the methyl and nitro groups, altering its biological activity.

The presence of both the nitro and acetic acid groups in (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid makes it unique and provides it with distinct chemical and biological properties.

Actividad Biológica

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The compound has the molecular formula and features an imidazole ring with a nitro group and an acetic acid moiety. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of numerous derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid exhibits notable antimicrobial properties. Nitroimidazole derivatives are known to be effective against a range of bacteria and protozoa. For instance, studies have shown that compounds with similar structures can inhibit the growth of anaerobic bacteria, making them useful in treating infections caused by such pathogens .

Anticancer Potential

The compound's derivatives have been explored for their anticancer activities. In vitro studies have demonstrated that certain nitroimidazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Radio-Sensitizing Effects

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid has also been investigated for its potential as a radio-sensitizer. Nitroimidazoles enhance the effects of ionizing radiation on hypoxic tumor cells, which is crucial in improving the efficacy of radiotherapy in cancer treatment .

The biological activity of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid is attributed to its interaction with various molecular targets:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Enzyme Interaction : The imidazole ring may interact with enzymes and receptors, modulating their activity and impacting various biochemical pathways related to inflammation and infection .

Case Studies

Several studies highlight the compound's potential:

- Antimicrobial Study : A study investigating the antimicrobial efficacy of various nitroimidazole derivatives found that (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid exhibited significant activity against anaerobic bacteria, suggesting its application in treating infections resistant to conventional antibiotics .

- Cancer Research : In a comparative study of imidazole derivatives, (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid showed promising results in inhibiting the proliferation of A549 lung cancer cells with an IC50 value significantly lower than standard chemotherapeutics .

- Radiation Therapy Enhancement : Research has demonstrated that this compound improves tumor response rates when combined with radiotherapy in preclinical models, highlighting its potential role in enhancing cancer treatment protocols .

Comparison with Similar Compounds

To understand the unique properties of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, it is useful to compare it with other imidazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Lacks nitro and acetic acid groups | Limited reactivity |

| 4-Nitroimidazole | Lacks methyl and acetic acid groups | Moderate antimicrobial activity |

| Imidazole-4-acetic acid | Lacks methyl and nitro groups | Reduced biological activity |

The presence of both the nitro and acetic acid groups in (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid enhances its reactivity and biological efficacy compared to these related compounds.

Propiedades

IUPAC Name |

2-(2-methyl-4-nitroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-7-5(9(12)13)2-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTLZGISRLBDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167354 | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16230-87-8 | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016230878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.